molecular formula C11H17NO2 B13568313 (s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol

Cat. No.: B13568313
M. Wt: 195.26 g/mol
InChI Key: UUFUGTYTUMYUFN-SNVBAGLBSA-N
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Description

(s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry denoted by the (s) configuration. This compound features an amino group, an isopropoxy group, and a phenyl ring, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative.

    Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction.

    Amino Group Addition: The amino group is added through a reductive amination process.

    Chiral Resolution: The final step involves chiral resolution to obtain the (s) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the isopropoxy and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxyethanol: A related compound with similar structural features but lacking the amino group.

    2-Amino-2-phenylethanol: Similar structure but without the isopropoxy group.

Uniqueness

(s)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is unique due to its combination of functional groups and chiral nature, which imparts specific chemical and biological properties not found in its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (S)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is a chiral amino alcohol that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center at the second carbon atom, which is crucial for its biological activity. The presence of an isopropoxy group contributes to its hydrophobic properties, potentially influencing its interaction with biological targets.

Structural Characteristics

  • Chemical Formula : C12H17NO
  • Molecular Weight : 193.27 g/mol
  • Chirality : (S) configuration at the second carbon

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The amino group enables hydrogen bonding with biological molecules, while the isopropoxy group can engage in hydrophobic interactions, modulating enzyme and receptor activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anti-inflammatory properties
  • Antimicrobial activity
  • Neuroprotective effects

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that derivatives of amino alcohols showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Effects : In vitro assays have shown that this compound exhibits antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .
  • Neuroprotective Studies : Research has indicated that similar amino alcohols can act as antagonists at glutamate receptors, which are implicated in neurodegenerative diseases. The (S) enantiomer was found to enhance neuroprotection in models of excitotoxicity .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatorySignificant COX inhibition
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveActs as a glutamate receptor antagonist

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2S)-2-amino-2-(2-propan-2-yloxyphenyl)ethanol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3/t10-/m1/s1

InChI Key

UUFUGTYTUMYUFN-SNVBAGLBSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1[C@@H](CO)N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CO)N

Origin of Product

United States

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